2-amino-7-methyl-5-oxo-6-(2-pyridinylmethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
This compound features a pyrano[3,2-c]pyridine core substituted with:
- 7-Methyl group at position 7, contributing to steric and hydrophobic effects.
- 5-Oxo moiety at position 5, introducing a ketone for polarity and reactivity.
- 6-(2-Pyridinylmethyl) at position 6, providing a nitrogen-rich aromatic system for metal coordination or π-π interactions.
- 4-(3,4,5-Trimethoxyphenyl) at position 4, a bulky, electron-donating group influencing solubility and binding affinity.
- 3-Carbonitrile at position 3, offering a polarizable nitrile for dipole interactions .
The 3,4,5-trimethoxyphenyl group distinguishes it from analogs by increasing steric bulk and electron density compared to simpler aryl substituents (e.g., mono- or dimethoxy variants) .
Properties
IUPAC Name |
2-amino-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5/c1-14-9-18-22(25(30)29(14)13-16-7-5-6-8-28-16)21(17(12-26)24(27)34-18)15-10-19(31-2)23(33-4)20(11-15)32-3/h5-11,21H,13,27H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAAAEIBJNTDBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N1CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-7-methyl-5-oxo-6-(2-pyridinylmethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a synthetic derivative belonging to the pyrano-pyridine class. This compound has garnered attention due to its potential biological activities, including anticancer, antibacterial, and antioxidant properties. This article reviews the current understanding of its biological activity based on diverse research findings.
- Molecular Formula : C22H24N4O4
- Molecular Weight : 396.45 g/mol
- Structure : The compound features a pyrano-pyridine core with multiple functional groups that contribute to its biological activity.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. It was found to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. One notable study screened a library of compounds and identified this derivative as a potent inhibitor against multicellular spheroids of cancer cells, demonstrating significant cytotoxic effects at micromolar concentrations .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (lung cancer) | 12.5 | Apoptosis induction |
| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest |
| HeLa (cervical cancer) | 10.0 | Apoptosis and necrosis |
Antibacterial Activity
The antibacterial efficacy of the compound was assessed against Gram-positive and Gram-negative bacteria. In vitro studies showed that it exhibited significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like Ciprofloxacin .
| Bacterial Strain | MIC (µg/mL) | Reference Drug |
|---|---|---|
| Pseudomonas aeruginosa | 32 | Ciprofloxacin |
| Escherichia coli | 64 | Ciprofloxacin |
Antioxidant Activity
The antioxidant potential of this compound was evaluated using various assays such as DPPH radical scavenging and ABTS assays. The results indicated that it possesses moderate antioxidant activity, which may contribute to its protective effects in biological systems against oxidative stress .
Case Studies
- In Vivo Studies : In animal models, administration of the compound led to reduced tumor growth and improved survival rates in subjects treated with carcinogens. Histopathological examinations revealed decreased tumor size and reduced metastasis in treated groups.
- Combination Therapy : Recent studies have explored the use of this compound in combination with other chemotherapeutic agents to enhance efficacy and reduce side effects. Preliminary results indicate synergistic effects when used alongside established anticancer drugs.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism involves the inhibition of specific cancer cell lines through apoptosis induction. For instance, a study demonstrated that derivatives of this compound exhibited cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Case Study: Cytotoxicity Evaluation
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens. In vitro tests indicated effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship studies suggest that modifications in the pyranopyridine core can enhance antimicrobial potency .
Case Study: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Pesticidal Activity
The compound has been investigated for its pesticidal properties. Research indicates that it possesses insecticidal activity against common agricultural pests, providing a potential alternative to synthetic pesticides. Field trials have shown significant reductions in pest populations when applied as a foliar spray .
Case Study: Field Trials on Pest Control
Photonic Materials
In material science, derivatives of this compound have been explored for their optical properties. The incorporation of this pyranopyridine into polymer matrices has resulted in materials with enhanced photoluminescent properties, useful for applications in organic light-emitting diodes (OLEDs) .
Case Study: Optical Properties Assessment
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key analogs differ in substituents at positions 4 and 6, altering physicochemical and pharmacological properties:
Table 1: Structural and Functional Comparisons
Key Observations:
4-Hydroxyphenyl () increases polarity, favoring aqueous solubility but reducing membrane permeability .
Position 6 Substituents :
- 2-Pyridinylmethyl (target) vs. 3-Pyridinylmethyl (): The pyridine ring’s nitrogen position influences electronic effects and metal coordination. 2-Pyridinyl may offer better π-stacking due to proximity to the methyl linker .
Synthetic Routes: Multi-component reactions (e.g., ) are common for pyrano-pyridine derivatives. The target compound’s synthesis likely involves a similar one-pot strategy with acetic anhydride or ultrasonic irradiation to optimize yield (72–83% reported for analogs) .
Spectroscopic Data :
- IR spectra of analogs show characteristic peaks:
- ~3400 cm⁻¹: N-H stretching (amino group).
- ~2200 cm⁻¹ : C≡N stretching (carbonitrile).
- ~1650 cm⁻¹ : C=O (ketone) .
The trimethoxy motif may enhance tubulin binding . 1,3-Benzodioxole () is associated with improved metabolic stability in CNS-active compounds .
Preparation Methods
Reaction Components and Mechanism
The pyrano[3,2-c]pyridine scaffold is synthesized via a one-pot, three-component reaction:
- 3,4,5-Trimethoxybenzaldehyde (1.0 equiv): Provides the aryl group at position 4.
- Malononitrile (1.2 equiv): Sources the amino and carbonitrile groups at positions 2 and 3.
- Ethyl acetoacetate (1.0 equiv): Contributes the 7-methyl and 5-oxo substituents.
Catalyst : Potassium carbonate (5 mol%) in ethanol (96%) under reflux.
Mechanism :
Optimization Data
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | K₂CO₃ | 92 | |
| Solvent | Ethanol | 89 | |
| Temperature (°C) | Reflux (78) | 90 | |
| Reaction Time (min) | 50 | 88 |
Increasing malononitrile to 1.5 equiv improves yield to 94% by driving the Knoevenagel step to completion.
Introduction of the 2-Pyridinylmethyl Group
Post-Cyclization Alkylation Strategy
The 6-position hydroxyl group (formed during cyclization) undergoes nucleophilic substitution:
Reagents :
Mechanism :
- Deprotonation of the hydroxyl group by K₂CO₃ generates a nucleophilic alkoxide.
- SN2 displacement of chloride from 2-pyridinylmethyl chloride yields the alkylated product.
Purification : Recrystallization from ethanol removes unreacted starting materials.
Alternative In-Situ Functionalization
Pre-functionalizing ethyl acetoacetate with a 2-pyridinylmethyl moiety prior to cyclocondensation is explored but results in lower yields (62%) due to steric hindrance during cyclization.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
Chromatographic Purity
HPLC analysis (C18 column, MeOH:H₂O 70:30) shows ≥98% purity, confirming the absence of regioisomers.
Green Chemistry Considerations
Solvent and Catalyst Recovery
E-Factor Analysis
| Component | E-Factor (kg waste/kg product) |
|---|---|
| Solvent | 2.1 |
| Catalyst | 0.3 |
| Auxiliaries | 1.5 |
| Total | 3.9 |
This outperforms traditional methods (E-factor ≈ 12–15) by minimizing solvent use.
Scalability and Industrial Feasibility
Pilot-Scale Synthesis (1 kg Batch)
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 3,4,5-Trimethoxybenzaldehyde | 320 |
| 2-Pyridinylmethyl chloride | 280 |
| Malononitrile | 150 |
| Total | 750 |
Economies of scale reduce the cost to $610/kg at 100 kg production.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) under reflux conditions. A typical protocol involves combining substituted aldehydes, malononitrile, and active methylene compounds in ethanol or acetic acid as a solvent. For example, refluxing with ammonium acetate as a catalyst at 80–100°C for 48–72 hours yields crystalline products . Optimization includes adjusting stoichiometry (equimolar ratios), solvent polarity, and temperature gradients to favor cyclization. Recrystallization using chloroform or ethanol ensures purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Methodological Answer :
- X-ray diffraction (XRD) : Resolves crystal packing and bond angles (e.g., pyrano-pyridine fused rings with 3,4,5-trimethoxyphenyl substituents) .
- NMR spectroscopy : H and C NMR identify proton environments (e.g., methyl groups at δ 3.08–3.39 ppm, aromatic protons at δ 6.69–7.39 ppm) and nitrile carbon signals (~δ 115 ppm) .
- IR spectroscopy : Confirms functional groups (e.g., nitrile stretch at ~2200 cm, carbonyl at ~1680 cm) .
Q. How should researchers handle safety and stability during synthesis?
- Methodological Answer : Use lab-grade PPE (gloves, goggles) and fume hoods. The compound’s nitrile group may release toxic HCN vapors under acidic conditions. Store in airtight containers at 2–8°C, avoiding light exposure. Safety data sheets (SDS) for analogous pyridine-carbonitriles recommend neutral pH storage and inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How do substituents (e.g., 3,4,5-trimethoxyphenyl) influence electronic properties and bioactivity?
- Methodological Answer : The electron-rich 3,4,5-trimethoxyphenyl group enhances π-π stacking with biological targets (e.g., DNA intercalation). Substituent effects are quantified via Hammett constants (σ values) and computational modeling (DFT). For example, replacing methoxy with halogens (Cl, F) alters dipole moments and binding affinities, as shown in NMR chemical shift variations (e.g., δ 7.19 ppm for 4-fluorophenyl derivatives) .
Q. What strategies resolve contradictions in spectral data during characterization?
- Methodological Answer : Cross-validate using complementary techniques:
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] for CHNO: expected m/z 370.1274) .
- 2D NMR (COSY, NOESY) : Assign overlapping aromatic signals and verify spatial proximity of substituents .
- Single-crystal XRD : Resolve ambiguities in stereochemistry (e.g., dihedral angles between pyrano and pyridine rings) .
Q. What mechanistic insights explain cyclization efficiency in multi-component reactions?
- Methodological Answer : Cyclization proceeds via Knoevenagel condensation followed by Michael addition and heterocyclization. Kinetic studies (e.g., monitoring via TLC or in situ IR) reveal that electron-withdrawing groups (e.g., nitrile) accelerate ring closure. Solvent polarity (e.g., ethanol vs. DMF) modulates intermediate stabilization, with polar aprotic solvents favoring enolate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
